Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Overview
Description
Scientific Research Applications
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: The compound is studied for its potential antibacterial and antitumor activities.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Mechanism of Action
Target of Action
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a purine analog . Its primary targets are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is involved in the unwinding of DNA, which is crucial for DNA replication and transcription. RNA polymerase is responsible for synthesizing RNA from a DNA template.
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also has the ability to bind to RNA polymerase , which may inhibit the synthesis of RNA and, subsequently, protein synthesis.
Biochemical Pathways
The binding of this compound to DNA gyrase and RNA polymerase disrupts the normal functioning of these enzymes, leading to the inhibition of DNA replication and RNA synthesis . This results in the cessation of bacterial growth and replication.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and RNA synthesis . This leads to the cessation of bacterial growth and replication, making it potentially useful as an antimicrobial agent.
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and RNA polymerase, inhibiting their activity. This inhibition prevents the breakdown of bacterial DNA and RNA, showcasing its potential as an antibacterial agent . Additionally, it has been observed to bind with other biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic effects against cancer cell lines, inducing cell cycle arrest and apoptosis . This compound’s impact on gene expression and metabolic pathways further underscores its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like DNA gyrase and RNA polymerase by binding to their active sites, preventing their normal function . This inhibition leads to the disruption of DNA and RNA synthesis, which is crucial for bacterial survival. Additionally, it can induce changes in gene expression, contributing to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antibacterial and cytotoxic activities without significant adverse effects. At higher doses, toxic effects such as organ damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit DNA gyrase and RNA polymerase affects the synthesis of nucleic acids, which are essential for cellular metabolism . This interaction underscores its potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells . The compound’s solubility in organic solvents like ethanol and methanol facilitates its distribution in biological systems .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Comparison with Similar Compounds
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the ethyl ester group, which may affect its reactivity and applications.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: This compound has a different substitution pattern on the pyrimidine ring, leading to variations in its chemical and biological properties.
This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXGAURZSGDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680911 | |
Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853058-42-1 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853058-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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